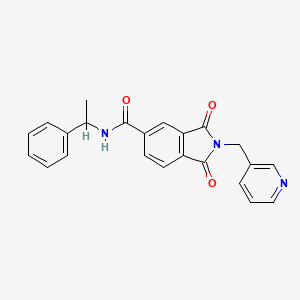![molecular formula C16H24ClNO3 B4409460 4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride, also known as A-967079, is a selective and potent TRPA1 antagonist. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide range of physiological processes, including pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation.
Mécanisme D'action
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride acts as a selective and potent antagonist of TRPA1. TRPA1 is a member of the TRP family of ion channels, which are involved in a wide range of physiological processes, including pain perception, inflammation, and thermoregulation. TRPA1 is activated by a wide range of stimuli, including cold, heat, mechanical pressure, and chemical irritants. This compound blocks the activation of TRPA1 by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the release of substance P, a neuropeptide involved in pain perception, in animal models of neuropathic pain. This compound has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride has several advantages for lab experiments. It is a selective and potent TRPA1 antagonist, which makes it a useful tool for studying the role of TRPA1 in pain and inflammation. It has also been extensively studied in animal models of pain and inflammation, which makes it a useful tool for translating preclinical research into clinical applications.
One limitation of this compound is that it is not yet approved for clinical use in humans. This means that its safety and efficacy in humans are not yet fully understood. Another limitation is that it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of pain and inflammation. This could involve further preclinical and clinical studies to better understand its safety and efficacy in humans.
Another direction is to investigate its potential applications in other areas, such as cancer and metabolic disorders. TRPA1 has been implicated in the development and progression of certain types of cancer, and this compound has been shown to have anti-cancer effects in animal models. TRPA1 has also been implicated in the regulation of glucose and lipid metabolism, and this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Overall, this compound is a promising compound with potential therapeutic applications in a wide range of conditions. Further research is needed to fully understand its safety and efficacy in humans, as well as its potential applications in other areas.
Applications De Recherche Scientifique
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been shown to be effective in reducing pain and inflammation in human clinical trials.
Propriétés
IUPAC Name |
4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-11-19-15-6-3-4-7-16(15)20-12-5-8-17-9-13-18-14-10-17;/h2-4,6-7H,1,5,8-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMUHJFNLJBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4409378.png)
![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)


![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)